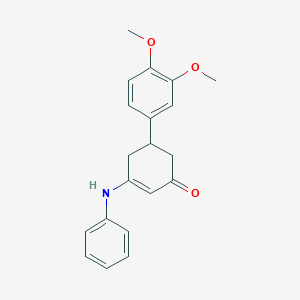

5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one

Description

5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one is a cyclohexenone derivative featuring a 3,4-dimethoxyphenyl substituent at position 5 and a phenylamino group at position 2. The 3,4-dimethoxyphenyl group contributes electron-donating effects, while the phenylamino group introduces hydrogen-bonding capabilities and steric bulk. Computational studies, such as Density Functional Theory (DFT), have been employed to analyze its spectroscopic properties (e.g., UV-Vis, IR, NMR) and molecular geometry .

Properties

IUPAC Name |

3-anilino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-23-19-9-8-14(12-20(19)24-2)15-10-17(13-18(22)11-15)21-16-6-4-3-5-7-16/h3-9,12-13,15,21H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWSSEUFDSVXJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one typically involves the following steps:

Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzene and an appropriate alkylating agent.

Amination: The phenylamino group can be introduced through a nucleophilic substitution reaction using aniline and a suitable leaving group on the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Aniline, other nucleophiles, solvents like dichloromethane or ethanol.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The dimethoxyphenyl and phenylamino groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structural analogs are classified based on core modifications (e.g., cyclohexenone vs. pyrazole) and substituent variations (e.g., methoxy, chloro, methyl). Key comparisons include:

Table 1: Structural and Substituent Comparisons

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group enhances electron density, contrasting with the 4-chlorophenyl group in the pyrazole analog, which introduces electron-withdrawing effects. This difference influences spectroscopic shifts and reactivity .

- Core Flexibility: The cyclohexenone core allows for greater conformational flexibility compared to the rigid pyrazole ring, impacting intermolecular interactions and crystal packing .

Spectroscopic and Computational Comparisons

DFT studies on related compounds highlight substituent-dependent trends in UV-Vis absorption, IR vibrations, and NMR chemical shifts:

Table 2: Spectroscopic Data from DFT Studies

*Predicted values based on analogous systems.

Analysis :

- UV-Vis Absorption: The target compound’s extended conjugation (due to phenylamino and dimethoxyphenyl groups) likely red-shifts its λ_max compared to the methylphenyl analog .

- IR Stretching Frequencies : The C=O stretch in the target compound is influenced by resonance with the α,β-unsaturated system, aligning with pyrazole analogs but differing slightly due to core electronic effects .

Crystallographic and Molecular Geometry

Crystal structures of analogs, such as 5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one, reveal planar cyclohexenone rings with substituents adopting equatorial orientations to minimize steric strain . In contrast, pyrazole derivatives exhibit flattened cores with substituents in orthogonal planes . SHELX software, a standard in crystallography, has been widely used to resolve such structures .

Biological Activity

5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one is a compound of significant interest in biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Structure

The molecular formula for this compound is . The structure includes a cyclohexene ring substituted with a 3,4-dimethoxyphenyl group and a phenylamino group, which contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 295.35 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The compound exhibits various biological activities, primarily attributed to its structural components:

- Antioxidant Activity : The presence of methoxy groups enhances electron donation capacity, contributing to its ability to scavenge free radicals.

- Antimicrobial Properties : Studies indicate that similar compounds show effectiveness against bacterial strains, suggesting potential applications in treating infections.

- Anticancer Potential : Preliminary studies have indicated that derivatives of this compound can induce apoptosis in cancer cells through modulation of signaling pathways.

Case Studies

- Antioxidant Studies : A study demonstrated that compounds with similar structures significantly reduced oxidative stress markers in vitro, indicating potential for use as dietary antioxidants.

- Antimicrobial Efficacy : Research published in the Journal of Medicinal Chemistry highlighted that derivatives of cyclohexene compounds displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Anticancer Research : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

Pharmacological Profiles

Recent research has focused on the pharmacological profiles of related compounds. Key findings include:

- Cytotoxicity : Evaluated using MTT assays, the compound showed IC50 values ranging from 10 to 30 µM against different cancer cell lines.

- Mechanistic Insights : Flow cytometry analysis revealed that the compound induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile. Current data suggest low toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses.

Q & A

Q. What are the established synthetic routes for 5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalized cyclohexenone precursors and aryl amines. Key steps include:

- Coupling Reactions : Use of 4-bromoaniline or substituted phenylamines under palladium-catalyzed Buchwald-Hartwig conditions to introduce the phenylamino group.

- Methoxy Group Incorporation : Electrophilic substitution or demethylation-protection strategies to install 3,4-dimethoxyphenyl substituents.

- Optimization : Control reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd(OAc)₂) to minimize side products. Monitor progress via TLC and confirm purity with -NMR integration .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- - and -NMR to confirm substitution patterns and aromatic proton environments.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Crystallography :

- Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Key parameters include R-factor (<5%), bond length/angle accuracy, and thermal displacement validation. OLEX2 software aids in structure solution and visualization, particularly for resolving torsional ambiguities in the cyclohexenone ring .

Q. How can researchers assess the purity of this compound, and what analytical techniques are critical for quality control?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to separate impurities.

- Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic forms or solvates.

- Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) combustion analysis to validate stoichiometry (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational chemistry approaches predict the bioactivity of this compound against specific biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the enone moiety and π-π stacking of the dimethoxyphenyl group.

- QSAR Modeling : Train models using descriptors like LogP, topological polar surface area (TPSA), and electron-withdrawing effects of substituents. Validate with in vitro assays (e.g., Mosmann’s cytotoxicity assay ).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. What strategies resolve contradictions in crystallographic data obtained from different refinement software?

- Methodological Answer :

- Cross-Validation : Compare SHELXL (robust for small molecules) and OLEX2 (workflow-driven refinement) outputs. Discrepancies in bond lengths >0.02 Å or R-factor differences >2% warrant re-examination of data collection (e.g., twinning, absorption corrections).

- Validation Tools : Use PLATON/CHECKCIF to identify symmetry violations or missed hydrogen bonds. Prioritize data with lower mean I/σ(I) (>10 in high-resolution shells) .

Q. What mechanistic insights explain the reactivity of the enone moiety in this compound during nucleophilic addition reactions?

- Methodological Answer :

- Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to track enone conjugation changes during Michael addition (e.g., with thiols or amines).

- DFT Calculations : Gaussian 09 simulations (B3LYP/6-311++G**) to map transition states and identify regioselectivity drivers (e.g., methoxy group electron-donating effects) .

Q. How do variations in methoxy group positioning (3,4- vs. 2,5-substitution) impact the compound’s electronic properties and biological activity?

- Methodological Answer :

- Synthetic Analogs : Prepare derivatives via demethylation/remethylation pathways.

- Electrochemical Analysis : Cyclic voltammetry to compare oxidation potentials (E₁/₂) and correlate with radical scavenging activity.

- Bioactivity Profiling : Test analogs in enzyme inhibition assays (e.g., COX-2) to establish structure-activity relationships (SARs) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s cytotoxicity across different studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments using Mosmann’s MTT protocol with controlled cell lines (e.g., HEK-293 vs. HeLa), serum-free conditions, and IC₅₀ calculations via nonlinear regression.

- Orthogonal Validation : Combine ATP-based luminescence assays and flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. apoptotic effects.

- Meta-Analysis : Apply Fisher’s exact test to evaluate significance of inter-study variability (p < 0.05 threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.